molecular formula C10H8BrN3O B1273474 3-[(5-Bromopyrimidin-2-yl)oxy]aniline CAS No. 111986-67-5

3-[(5-Bromopyrimidin-2-yl)oxy]aniline

Cat. No.: B1273474
CAS No.: 111986-67-5
M. Wt: 266.09 g/mol
InChI Key: FPUBXWSYDNKOQY-UHFFFAOYSA-N
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Description

3-[(5-Bromopyrimidin-2-yl)oxy]aniline is an organic compound with the molecular formula C10H8BrN3O It is a derivative of aniline, where the aniline moiety is substituted with a 5-bromopyrimidin-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Bromopyrimidin-2-yl)oxy]aniline typically involves the nucleophilic aromatic substitution reaction of 5-bromopyrimidine with 3-aminophenol. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide, in a suitable solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Bromopyrimidin-2-yl)oxy]aniline can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the pyrimidine ring can be replaced by other nucleophiles.

    Oxidation: The aniline moiety can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Major Products

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

Scientific Research Applications

3-[(5-Bromopyrimidin-2-yl)oxy]aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.

    Material Science: It can be utilized in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(5-Bromopyrimidin-2-yl)oxy]aniline depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific enzyme or protein being targeted.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyrimidine: A precursor in the synthesis of 3-[(5-Bromopyrimidin-2-yl)oxy]aniline.

    3-Aminophenol: Another precursor used in the synthesis.

    3-[(5-Bromopyridin-2-yl)oxy]aniline: A similar compound where the pyrimidine ring is replaced by a pyridine ring.

Uniqueness

This compound is unique due to the presence of both an aniline moiety and a bromopyrimidine group, which imparts specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(5-bromopyrimidin-2-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-7-5-13-10(14-6-7)15-9-3-1-2-8(12)4-9/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUBXWSYDNKOQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=N2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111986-67-5
Record name 3-[(5-bromopyrimidin-2-yl)oxy]aniline
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